molecular formula C14H13ClF3N3O2 B2921435 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate CAS No. 339016-29-4

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl cyclopropanecarboxylate

Cat. No.: B2921435
CAS No.: 339016-29-4
M. Wt: 347.72
InChI Key: LZAIOJCPPZMFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate . It has a molecular weight of 282.65 . The compound is solid in physical form and has a melting point of 78 - 80°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H10ClF3N2O2/c1-2-18-8(17)5-16-9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2,5H2,1H3,(H,15,16) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point of 78 - 80°C . It is solid in physical form .

Scientific Research Applications

Synthesis and Analytical Applications

Characterization of Fluorinated Derivatives : The synthesis of fluorinated ethylchloroformate derivatives, including those related to the chemical structure , showcases their application in enhancing gas chromatography/mass spectrometry (GC/MS) analysis. Such derivatives are useful in the sensitive detection of amino acids, demonstrating the relevance in analytical chemistry for protein research (Vatankhah & Moini, 1994).

Synthesis of β-Homoprolines : Research into the synthesis of alpha-cyclopropyl-beta-homoprolines via 1,3-dipolar cycloadditions explores the chemical versatility and potential for creating novel compounds. This methodology could be applied to the synthesis of compounds with similar structures, highlighting the chemical's utility in generating new molecules with potential biological activities (Cordero et al., 2009).

Enantiomer Analysis of Amino Acids : The derivatization of amino acids with ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate for GC analysis underpins the importance of such compounds in analytical methods. These methods enable the rapid separation and analysis of amino acid enantiomers, crucial for understanding biological processes and pharmaceutical applications (Abe et al., 1996).

Potential Biological Activity

Insecticidal Activity : Investigations into derivatives of cyclopropanecarboxylates, which share core structural motifs with the chemical , have demonstrated significant insecticidal activity. This suggests potential applications in developing new agrochemicals aimed at controlling pest populations, thereby highlighting the relevance in agricultural sciences (Nepomuceno, Pinheiro, & Coelho, 2007).

Chemical Reactions and Interactions

Chemosensitive Chlorophyll Derivatives : The creation of chemosensitive derivatives for the optical detection of amines showcases the compound's utility in developing sensors based on structural modifications. Such research indicates the broad applicability of the chemical's derivatives in analytical chemistry, environmental monitoring, and diagnostic applications (Tamiaki et al., 2013).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O2/c15-11-5-9(14(16,17)18)6-20-12(11)21-7-10(3-4-19)23-13(22)8-1-2-8/h5-6,8,10H,1-3,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAIOJCPPZMFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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